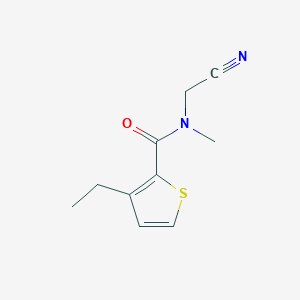

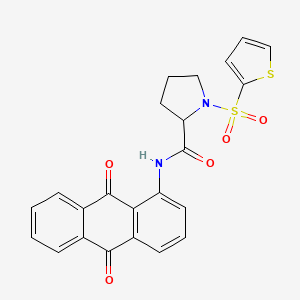

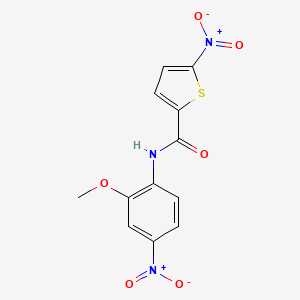

![molecular formula C18H14N2O4S2 B2368244 N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-41-4](/img/structure/B2368244.png)

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is an indole derivative, and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O4S2, and it has a molecular weight of 386.44. Indole is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm . The physical and chemical properties of the specific compound “this compound” are not available in the resources.Aplicaciones Científicas De Investigación

1. Ocular Hypotensive Agents

- Research on derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrates their potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Clinical trials on these compounds indicated their potency as ocular hypotensive agents (Graham et al., 1989).

2. Fluorescent Probe for Detection in Water Samples

- The development of a reaction-based fluorescent probe using similar sulfonamide structures, including N-butyl-4-amino-1,8-naphthalimide as a fluorophore, for discriminating thiophenols over aliphatic thiols. This highlights its application in environmental and biological sciences for sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).

3. Potential Biologically Active Compounds

- Synthesis of new indole derivatives, including 2,3-dimethylindole, by reacting with N-(4-oxocyclohexa-2,5-dien-ylidene)arylsulfon(aroyl)amides, indicates the potential of these compounds in exhibiting various biological activities such as glutamyl endopeptidase II inhibition and membrane integrity agonist (Avdeenko et al., 2020).

4. Antiproliferative Agents

- The design and synthesis of N,N-dimethylbenzenesulfonamide derivatives, including novel pyridine, thiophene, and thiazole derivatives, have been explored for their antiproliferative activity against human breast cancer cells. This research underlines the potential of these compounds in cancer therapy (Bashandy et al., 2014).

5. Enzyme Inhibitory Potential

- Studies on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties suggest their substantial inhibitory activity against enzymes like acetylcholinesterase and glucosidase. This research contributes to understanding their role in medical applications such as neurodegenerative diseases (Abbasi et al., 2019).

6. Role in Drug Discovery

- Sulfonamides, including those with a structure similar to N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are significant in drug discovery. They exhibit a wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain, highlighting their importance in pharmaceutical research (Ghomashi et al., 2022).

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The spread of antimicrobial resistance has been declared in the top 10 global major health risks by WHO, and indole derivatives could play a role in addressing this issue .

Mecanismo De Acción

Target of Action

The primary targets of this compound are microbial cells . It has been synthesized as an anti-microbial agent . The compound shows activity against Staphylococcus aureus among gram-positive bacteria, and against Klebsiella pneumonia among gram-negative bacteria .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors . This binding can disrupt the normal function of the microbial cells, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and proliferation of microbial cells . By binding to key receptors, it may disrupt essential processes such as DNA replication, protein synthesis, or cell wall formation .

Result of Action

The result of the compound’s action is the inhibition of microbial growth . It has shown activity against certain strains of bacteria, indicating its potential as an anti-microbial agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the microbial cells themselves .

Propiedades

IUPAC Name |

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIDEJKDOZOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

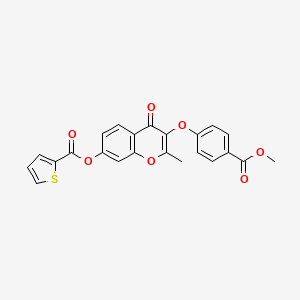

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

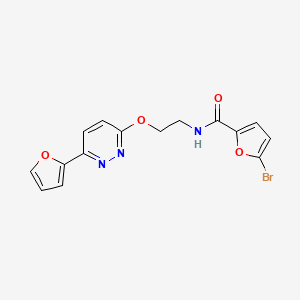

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

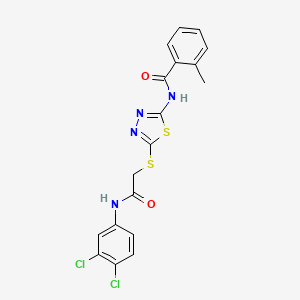

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)